An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoacetaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of Tribromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribromoacetaldehyde, also known as bromal, is a halogenated aldehyde with the chemical formula C₂HBr₃O.[1][2][3] It is a dense, yellowish oily liquid with a pungent odor.[4][5][6] This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety information, tailored for a technical audience. The data presented is compiled from various scientific databases and literature, offering a centralized resource for professionals working with this compound.
Physical Properties
Tribromoacetaldehyde is characterized by its high density and reactivity. It is soluble in water, ethanol, and ether.[4][6] At temperatures below 50°C, it can form a solid hydrate with water.[4][5] The key physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂HBr₃O | [1][2][3][4][5] |
| Molar Mass | 280.74 g/mol | [4][5] |
| Appearance | Yellowish, oily liquid | [4][5][6] |
| Density | 2.665 g/mL at 25°C | [3][4][7] |
| Melting Point | -57.5 °C | [4][8] |
| Boiling Point | 174 °C (with decomposition) | [4][5][7] |
| 106-107 °C at 23 Torr | [8] | |
| 71-74 °C at 18 mmHg | [1] | |
| Flash Point | 65 °C (149 °F) - closed cup | [7] |
| Water Solubility | Soluble | [4][5][6] |
| Vapor Pressure | 1.23 mmHg at 25°C | [4] |
| Refractive Index | n20/D 1.584 | [3][4][7] |
Chemical Properties and Reactivity
Tribromoacetaldehyde is a reactive compound due to the presence of the aldehyde functional group and the three electron-withdrawing bromine atoms on the alpha-carbon. This structure makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
It is known to be toxic and corrosive, causing severe skin burns and eye damage.[5][9] The compound is also toxic if swallowed and fatal in contact with skin.[5]
Stability studies have shown that tribromoacetaldehyde can be unstable in aqueous solutions. In tap water at room temperature, a significant transformation and an 85% decrease in concentration were observed within 24 hours.[10] However, refrigerated ultrapure water solutions were found to be stable for 24 hours.[10]
Synthesis of Tribromoacetaldehyde
Several methods for the synthesis of tribromoacetaldehyde have been reported. The general approaches involve the bromination of ethanol, chloral, or paraldehyde.[4][5][6] A common laboratory-scale synthesis involves the reaction of dry triacetaldehyde with bromine in the presence of a sulfur catalyst.[6]
Experimental Protocol: Synthesis from Triacetaldehyde and Bromine[6]
Materials:
-
Dry triacetaldehyde
-
Bromine
-
Sulfur
Procedure:
-
A mixture of 720 g of bromine and 1.5 g of sulfur is prepared in a suitable reaction vessel.
-
69 g of dry triacetaldehyde is added dropwise to the bromine-sulfur mixture. The reaction is exothermic and proceeds without external heating.
-
After the addition is complete, the reaction mixture is heated at 60-80°C for 2 hours.
-
The crude product is collected by distillation.
-
The crude product is then purified by distillation under reduced pressure, collecting the fraction at 71-74°C (2.4 kPa) to yield 220-240 g of tribromoacetaldehyde.
The following diagram illustrates the general workflow for the synthesis and purification of tribromoacetaldehyde.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tribromoacetaldehyde. The following is a summary of the available spectroscopic information.
-
¹H NMR: A ¹H NMR spectrum is available for tribromoacetaldehyde.[11]
-
¹³C NMR: ¹³C NMR data is also available.[5]
-
Infrared (IR) Spectroscopy: An IR spectrum has been recorded, with data available in the NIST Chemistry WebBook.[1] The spectrum was obtained on a liquid sample.[1]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, showing characteristic fragmentation patterns.[2][5]
The general workflow for the spectroscopic analysis of a chemical compound like tribromoacetaldehyde is depicted in the diagram below.
Safety and Handling
Tribromoacetaldehyde is a hazardous substance and must be handled with extreme care in a well-ventilated area, preferably in a chemical fume hood.[4] The use of personal protective equipment (PPE) is mandatory.
GHS Hazard Statements: [5]
-
H301: Toxic if swallowed.
-
H310: Fatal in contact with skin.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements: [6]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Personal Protective Equipment (PPE): [7][12]
-
Eye/Face Protection: Tightly fitting safety goggles and a face shield (8-inch minimum).
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use. Wear appropriate protective clothing.
-
Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).
Storage: [6][12] Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and stored upright to prevent leakage.[12] Recommended storage temperature is 2-8°C.[7][12]
The logical relationship for handling a chemical exposure to tribromoacetaldehyde is outlined in the following diagram.
Applications
Tribromoacetaldehyde is primarily used in organic synthesis as a reagent and an intermediate.[4][6] It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.[6] Its high reactivity allows it to participate in a variety of chemical reactions to form new chemical bonds.[6]
References
- 1. Acetaldehyde, tribromo- [webbook.nist.gov]
- 2. Acetaldehyde, tribromo- [webbook.nist.gov]
- 3. Tribromoacetaldehyde CAS#: 115-17-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Tribromoacetaldehyde | C2HBr3O | CID 8256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Tribromoacetaldehyde 97 115-17-3 [sigmaaldrich.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Acetaldehyde,2,2,2-tribromo- MSDS CasNo.115-17-3 [m.lookchem.com]
- 10. Structure confirmation, reactivity, bacterial mutagenicity and quantification of 2,2,4-tribromo-5-hydroxycyclopent-4-ene-1,3-dione in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tribromoacetaldehyde(115-17-3) 1H NMR [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
